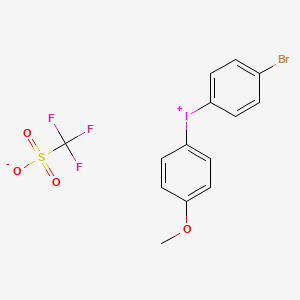
(4-Bromophenyl)(4-methoxyphenyl)iodonium triflate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromophenyl)(4-methoxyphenyl)iodonium triflate is an organoiodine compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-methoxyphenyl)iodonium triflate typically involves the reaction of iodobenzene derivatives with bromobenzene derivatives in the presence of a triflate source. One common method includes the use of silver triflate as a reagent to facilitate the formation of the iodonium salt. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromophenyl)(4-methoxyphenyl)iodonium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the iodonium group is replaced by a nucleophile.
Oxidation and Reduction Reactions: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver triflate, bromobenzene derivatives, and various nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions may yield substituted benzene derivatives, while oxidation reactions can produce oxidized iodonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Bromophenyl)(4-methoxyphenyl)iodonium triflate is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon and carbon-heteroatom bonds, making it a useful tool for constructing complex organic molecules .
Biology and Medicine
In the fields of biology and medicine, this compound has potential applications in the development of new pharmaceuticals. Its ability to participate in selective chemical reactions makes it a candidate for designing drugs with specific biological activities.
Industry
In industry, this compound is used in the production of advanced materials. Its unique chemical properties enable the synthesis of polymers and other materials with desirable characteristics, such as enhanced stability and conductivity.
Wirkmechanismus
The mechanism of action of (4-Bromophenyl)(4-methoxyphenyl)iodonium triflate involves its ability to act as an electrophilic reagent. The iodonium group is highly reactive and can facilitate the transfer of electrophilic species to nucleophilic substrates. This reactivity is crucial for its role in various chemical reactions, including substitution and oxidation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-bromophenyl)iodonium triflate: This compound is similar in structure but contains two bromophenyl groups instead of one bromophenyl and one methoxyphenyl group.
(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: This compound has a different substitution pattern on the phenyl rings, which can affect its reactivity and applications.
Uniqueness
(4-Bromophenyl)(4-methoxyphenyl)iodonium triflate is unique due to the presence of both bromophenyl and methoxyphenyl groups. This combination of substituents provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H11BrF3IO4S |
|---|---|
Molekulargewicht |
539.10 g/mol |
IUPAC-Name |
(4-bromophenyl)-(4-methoxyphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H11BrIO.CHF3O3S/c1-16-13-8-6-12(7-9-13)15-11-4-2-10(14)3-5-11;2-1(3,4)8(5,6)7/h2-9H,1H3;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
DSDSUYXVBNHXDX-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)Br.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


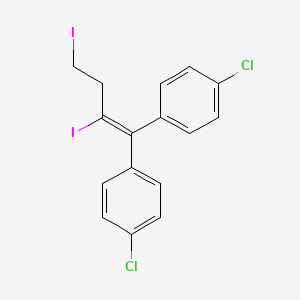


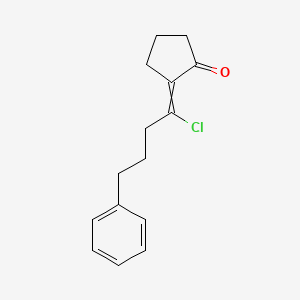
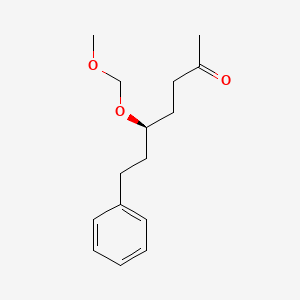
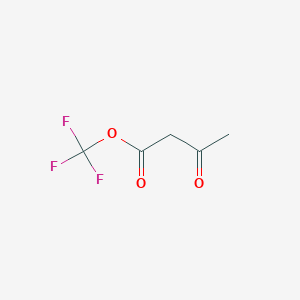
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-, ethyl ester](/img/structure/B12533709.png)

![9-[(4-Nitrophenyl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12533727.png)
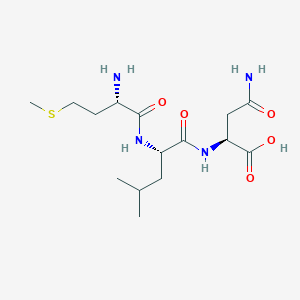

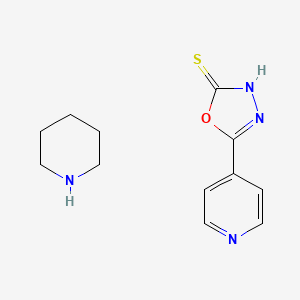
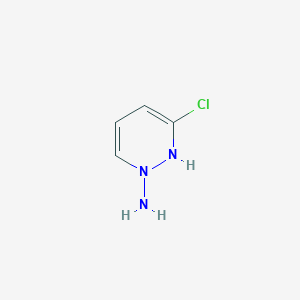
![2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one](/img/structure/B12533755.png)
